3-(4-Chlorophenyl)-2-morpholinoquinoline

Ion Channel Pharmacology KCNQ2/Q3 Automated Patch Clamp

3-(4-Chlorophenyl)-2-morpholinoquinoline is a synthetic, small-molecule heterocyclic compound defined by a quinoline core bearing a 4-chlorophenyl substituent at the C-3 position and a morpholine ring at C-2. Its molecular formula is C₁₉H₁₇ClN₂O, with a molecular weight of 324.8 g/mol and a computed XLogP3 of 4.5, indicating moderate lipophilicity.

Molecular Formula C19H17ClN2O
Molecular Weight 324.81
CAS No. 339013-36-4
Cat. No. B2773565
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-Chlorophenyl)-2-morpholinoquinoline
CAS339013-36-4
Molecular FormulaC19H17ClN2O
Molecular Weight324.81
Structural Identifiers
SMILESC1COCCN1C2=NC3=CC=CC=C3C=C2C4=CC=C(C=C4)Cl
InChIInChI=1S/C19H17ClN2O/c20-16-7-5-14(6-8-16)17-13-15-3-1-2-4-18(15)21-19(17)22-9-11-23-12-10-22/h1-8,13H,9-12H2
InChIKeyMOJDOVILLUVRPK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





3-(4-Chlorophenyl)-2-morpholinoquinoline (CAS 339013-36-4): Core Physicochemical and Structural Baseline for Procuring a 2,3-Disubstituted Quinoline Scaffold


3-(4-Chlorophenyl)-2-morpholinoquinoline is a synthetic, small-molecule heterocyclic compound defined by a quinoline core bearing a 4-chlorophenyl substituent at the C-3 position and a morpholine ring at C-2 [1]. Its molecular formula is C₁₉H₁₇ClN₂O, with a molecular weight of 324.8 g/mol and a computed XLogP3 of 4.5, indicating moderate lipophilicity [1]. The compound contains three hydrogen bond acceptor sites and no hydrogen bond donors, features that critically influence its solubility, formulation, and target engagement profile [1]. These structural parameters serve as the starting point for differentiation from other 2-morpholinoquinoline or 3-phenylquinoline analogs, where even minor substitution changes can alter potency, selectivity, or pharmacokinetic behavior.

Scaffold Identity 2-Morpholino-4-chlorophenyl quinoline core
Lipophilicity Moderate computed profile for membrane interaction studies
H-Bond Profile No donors, 3 acceptors shapes solubility and target engagement

Why a Generic 2-Morpholinoquinoline or 3-Phenylquinoline Cannot Substitute for 3-(4-Chlorophenyl)-2-morpholinoquinoline (CAS 339013-36-4) in Research or Industrial Settings


The specific combination of a 4-chlorophenyl group at C-3 and a morpholine at C-2 on the quinoline core creates a distinct electronic and steric environment that is not replicated in close analogs. For instance, the electron-withdrawing chlorine atom at the para-position significantly alters the π-electron distribution of the phenyl ring and the adjacent quinoline, potentially affecting π-stacking interactions with biological targets or reactivity in cross-coupling reactions [1]. The morpholine group, compared to alternatives like piperidine or dimethylamine, provides a unique balance of basicity (pKa ~8.3 for the conjugate acid), water solubility enhancement, and metabolic stability due to the ether oxygen [2]. Replacing the 4-chlorophenyl with an unsubstituted phenyl, a 4-fluorophenyl, or the morpholine with a different amine can lead to unpredictable changes in target binding, cellular permeability, and off-target activity. The quantitative evidence below demonstrates that even structurally similar compounds exhibit divergent biological profiles, emphasizing the necessity of specifying this exact compound in experimental systems where target engagement and assay reproducibility are critical.

4-Chloro substituent’s electron-withdrawing effect alters π-stacking and target affinity.

Morpholine provides distinct basicity and metabolic stability vs piperidine or dimethylamine.

Des-chloro or 4-fluoro analogs may exhibit divergent potency and off-target profiles.

3-(4-Chlorophenyl)-2-morpholinoquinoline (CAS 339013-36-4) Quantitative Differentiation Evidence Against Closest Analogs


KCNQ2/Q3 Potassium Channel Antagonist Activity Compared to a Des-chloro Analog

3-(4-Chlorophenyl)-2-morpholinoquinoline exhibits antagonist activity at the human KCNQ2/Q3 potassium channel with an IC₅₀ of 120 nM, as measured by automated patch clamp in CHO cells after 3 minutes of incubation [1]. The closest available comparator in the BindingDB for the same target and assay platform is a des-chloro analog (structure retained by ChEMBL under CHEMBL2163658), which shows an IC₅₀ of 1200 nM under identical conditions [2]. This 10-fold difference in potency demonstrates that the 4-chloro substituent is a critical driver of target engagement. The data must be interpreted with caution due to potential SMILES annotation discrepancies in public databases for the exact analog.

KCNQ2/Q3 Antagonist Potency
Head-to-head
IC₅₀ 120 nM vs 1200 nM (des-Cl analog)
10-fold higher potency driven by 4-Cl substituent
Same assay conditions; potential annotation discrepancies
Ion Channel Pharmacology KCNQ2/Q3 Automated Patch Clamp

Cytochrome P450 3A4 Inhibition Profile Distinguishes 3-(4-Chlorophenyl)-2-morpholinoquinoline from 2-Morpholinoquinoline Core Scaffolds

The compound displays a CYP3A4 inhibition IC₅₀ of 3.90 μM, indicating moderate interaction with this major drug-metabolizing enzyme [1]. In contrast, the 2-morpholinoquinoline core without the 4-chlorophenyl substituent (e.g., CHEMBL2164048 data associated with the same publication set) shows a CYP3A4 IC₅₀ > 10 μM under comparable assay conditions [2]. The ~3-fold shift suggests that the 4-chlorophenyl group enhances CYP3A4 binding, a risk factor for drug-drug interactions that must be accounted for in lead optimization. For CYP2D6, the compound's IC₅₀ is 19.9 μM, which is not markedly different from the core scaffold [1].

CYP3A4 Inhibition
Reported
IC₅₀ 3.90 μM vs >10 μM (core scaffold)
At least 3-fold higher CYP3A4 inhibition by 4-Cl-phenyl
Microsomal assay; enables SMR analysis
Drug Metabolism CYP3A4 Inhibition ADME-Tox

Lipophilicity-Guided Differentiation: XLogP3 of 3-(4-Chlorophenyl)-2-morpholinoquinoline versus 3-Phenyl-2-morpholinoquinoline

The computed XLogP3 for 3-(4-chlorophenyl)-2-morpholinoquinoline is 4.5, reflecting the significant impact of the chlorine atom on lipophilicity [1]. The des-chloro analog, 3-phenyl-2-morpholinoquinoline, has a computed XLogP3 of approximately 3.8, a difference of 0.7 log units that corresponds to a roughly 5-fold higher partition coefficient for the chlorinated compound [2]. This difference directly translates to enhanced membrane permeability but also potentially increased plasma protein binding and hERG liability.

Lipophilicity (XLogP3)
Class-level
XLogP3 4.5 vs ~3.8 (des-Cl analog)
~5-fold higher partition coefficient; may enhance permeability
Computed; class-level inference
Physicochemical Property Prediction Lipophilicity XLogP3

High-Value Application Scenarios for 3-(4-Chlorophenyl)-2-morpholinoquinoline (CAS 339013-36-4) Based on Product-Specific Evidence


KCNQ2/Q3 Ion Channel Tool Compound for Neurological Disorder Research

The compound's IC₅₀ of 120 nM at KCNQ2/Q3 channels supports its use as a potent antagonist in automated patch clamp electrophysiology studies [1]. Researchers investigating epilepsy, neuropathic pain, or tinnitus can deploy this compound to block Kv7.2/Kv7.3 currents at concentrations that achieve >90% inhibition at 1 μM, enabling robust target validation in primary neuronal cultures or heterologous expression systems. The 10-fold potency advantage over des-chloro analogs reduces the risk of off-target ion channel modulation.

CYP3A4 Metabolic Stability Probe in ADME-Tox Panels

With a CYP3A4 IC₅₀ of 3.90 μM, this compound serves as a moderately potent CYP3A4 inhibitor that can be included in compound library screens to benchmark CYP-mediated metabolism risk [2]. Procurement for in vitro microsomal stability assays allows medicinal chemists to deconvolute the contribution of the 4-chlorophenyl-morpholinoquinoline scaffold to oxidative metabolism, informing the design of next-generation analogs with improved metabolic profiles.

Structure-Property Relationship (SPR) Standard for Lipophilicity Optimization

The XLogP3 of 4.5 makes this compound a valuable reference point in SPR studies examining how halogenation of the C-3 phenyl ring influences LogP, aqueous solubility, and membrane permeability [3]. In comparative SPR campaigns, it can be used alongside its des-chloro (XLogP3 ~3.8) and 4-fluoro analogs to generate matched molecular pair data that guides scaffold optimization for CNS or oncology projects.

Synthetic Intermediates for Diversity-Oriented Synthesis

The morpholine ring at C-2 and the 4-chlorophenyl group at C-3 provide orthogonal reactive handles for further derivatization, including Suzuki coupling at the chlorine site or modification of the morpholine nitrogen following ring-opening strategies [1]. This makes the compound a strategic building block for constructing libraries of 2,3-disubstituted quinolines with tunable pharmacological properties.

Application
Selection Property
Validation Focus
KCNQ2/Q3 channel research
Antagonist potency at KCNQ2/Q3
IC₅₀ and subtype selectivity verification
CYP3A4 metabolic stability panel
CYP3A4 inhibition liability
Isoform selectivity and metabolic soft-spot analysis
Lipophilicity SPR standard
Computed XLogP3 reference
Permeability and protein binding correlation
Diversity-oriented synthesis
Orthogonal reactive handles
Cross-coupling and ring-opening feasibility
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